2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid

COX inhibition NSAID pharmacology enzyme assay

Accurate COX selectivity profiling requires a validated non-inhibitory baseline. This α-amino profen derivative solves that gap: • IC50 100,000 nM against both COX-1 and COX-2 - establishes true baseline activity • Equiactive ratio 1.0 - enables precise isoform selectivity index calculation • Structurally matched to ibuprofen scaffold for direct SAR comparison Supplied at 95% purity; ready for immediate global dispatch.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13242090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)N
InChIInChI=1S/C13H19NO2/c1-9(2)8-10-4-6-11(7-5-10)13(3,14)12(15)16/h4-7,9H,8,14H2,1-3H3,(H,15,16)
InChIKeyNNPRIWDPKFSCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-isobutylphenyl)propanoic Acid: Structural Identity & Class


2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 24740-12-3), also designated as 2-amino-2-(4-isobutylphenyl)propanoic acid, is a synthetic α,α-disubstituted α-amino acid belonging to the 2-arylpropanoic acid (2-APA) structural class [1]. It features a chiral α-carbon bearing an amino group and a carboxylic acid moiety, with a 4-(2-methylpropyl)phenyl (i.e., 4-isobutylphenyl) substituent that structurally aligns it with the profen family of nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike conventional arylpropanoic acids, the presence of an α-amino group renders this compound a phenylalanine analog with distinct physicochemical and pharmacological properties, placing it at the intersection of amino acid derivatives and 2-APA pharmacophores [1].

COX inhibition assay control: use as low-activity benchmark with reported IC50 context
Profens SAR probe: α-amino substitution enables direct comparison with α-methyl analogs
Chiral recognition studies: 4-isobutylphenyl pharmacophore supports stereochemical investigation

2-Amino-2-(4-isobutylphenyl)propanoic Acid: Generic Substitution Risks


Within the 2-arylpropanoic acid class, subtle structural variations—particularly at the α-carbon—produce profound divergences in target engagement, selectivity profiles, and functional behavior that render generic substitution scientifically indefensible. The presence of an α-amino group in 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid fundamentally alters the compound‘s interaction with cyclooxygenase (COX) enzymes compared to the α-methyl group in ibuprofen or the α-hydrogen in arylacetic acids [1]. This α-substituent difference dictates not only potency but also binding orientation and metabolic fate. Furthermore, the 4-(2-methylpropyl)phenyl substituent confers distinct lipophilicity and steric parameters relative to the biphenyl moiety of flurbiprofen or the benzoyl group of ketoprofen, which directly impacts membrane permeability, protein binding, and off-target engagement [1]. In the absence of rigorous side-by-side comparative characterization, presuming functional equivalence among these analogs introduces unacceptable variability in experimental outcomes and compromises the reproducibility of both in vitro screening campaigns and in vivo pharmacological studies.

COX inhibitory potency may shift significantly

The α-amino group reduces COX inhibition by more than 60-fold compared to ibuprofen; assuming similar enzyme engagement may mislead assay interpretation.

Isoform selectivity profile may not transfer

Unlike COX-1-selective profens, this compound exhibits equiactive COX-1/COX-2 inhibition; selectivity-based experimental designs require independent validation.

Structural analog binding orientation differs

The α-amino substitution alters hydrogen-bonding and steric interactions at the COX active site; receptor binding modes observed with α-methyl NSAIDs may not apply.

2-Amino-2-(4-isobutylphenyl)propanoic Acid: Differentiation Evidence Guide


COX Inhibitory Potency vs Ibuprofen

In a standardized enzymatic assay measuring cyclooxygenase activity via absorbance at 590 nm following arachidonic acid addition and incubation at 25°C for 5 minutes, 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid demonstrated an IC50 of 100,000 nM (1.00E+5 nM) against both COX-1 and COX-2 [1]. This represents a markedly diminished COX inhibitory capacity compared to the clinically established NSAID ibuprofen [2-(4-isobutylphenyl)propanoic acid], which exhibits COX-1 IC50 values ranging from approximately 1,500–14,000 nM (human recombinant enzyme) and COX-2 IC50 values of approximately 7,200–8,000 nM depending on assay conditions [2]. The α-amino substitution thus attenuates COX inhibition by more than 60-fold relative to the α-methyl congener ibuprofen.

COX IC50 vs ibuprofen
Cross-study comparable
IC50 = 100,000 nM (target) vs ibuprofen COX-1 ~1,500–14,000 nM; COX-2 ~7,200–8,000 nM
Reported >60-fold reduction in COX inhibition; defines compound as low-activity benchmark
Enzymatic assay at 25°C, arachidonic acid substrate
COX inhibition NSAID pharmacology enzyme assay

COX Isoform Selectivity vs α-Methyl NSAIDs

The 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid compound displays an equiactive profile toward COX-1 and COX-2 with an IC50 of 100,000 nM for both isoforms, yielding a COX-2/COX-1 IC50 ratio of 1.0 [1]. This contrasts sharply with the α-methyl analogs: ibuprofen exhibits preferential COX-1 inhibition (COX-2/COX-1 ratio ~1.9–15 depending on assay system), while flurbiprofen demonstrates COX-1 selectivity (COX-2/COX-1 IC50 ratio ~10.3 in human whole blood) [2][3]. The α-amino substitution eliminates the isoform selectivity characteristic of the profen class, representing a structurally driven functional divergence.

COX isoform selectivity
Cross-study comparable
COX-2/COX-1 IC50 ratio = 1.0 (target) vs ibuprofen ratio ~1.9–15; flurbiprofen ratio ~10.3
Equiactive profile diverges from COX-1-selective profens; supports isoform-non-selective control use
Recombinant human COX-1/COX-2 enzymatic assay
COX selectivity isoform profiling enzyme inhibition

Chiral Resolution of Profen Compounds

The structural core of 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid—specifically the 2-(4-isobutylphenyl)propanoic acid moiety—forms the foundation of a patented resolution process for separating (S)-ibuprofen from (R)-ibuprofen using N-alkyl-D-glucamine resolving agents [1]. While this patent does not provide direct comparative data for the amino acid derivative itself, it establishes the 4-isobutylphenyl pharmacophore as a critical determinant of chiral recognition in enantioseparation systems. The α-amino analog shares this identical arylalkyl substituent, positioning it as a structurally relevant probe for investigating stereochemical binding determinants in protein-ligand interactions [1].

Chiral resolution probe
Class-level inference
Shares 4-(2-methylpropyl)phenyl scaffold with ibuprofen; patent context for enantioseparation
May support chiral recognition studies; stereochemical binding investigation requires direct validation
Inferred from resolution patents; no quantitative target data available
chiral resolution enantiomeric separation profens

2-Amino-2-(4-isobutylphenyl)propanoic Acid: Key Research Applications


Negative Control for COX Inhibition Assays

Given its high IC50 of 100,000 nM against both COX-1 and COX-2 [1], this compound serves as an ideal negative control or low-activity benchmark in cyclooxygenase inhibition studies. Researchers investigating novel NSAID candidates or COX-2 selective inhibitors can employ this α-amino analog to establish baseline non-inhibitory activity, enabling accurate quantification of target engagement and selectivity windows for test compounds. Its equiactive profile (COX-2/COX-1 ratio = 1.0) provides a standardized reference point for calculating isoform selectivity indices across assay platforms [1].

SAR Studies: α-Substituent Effects in Profens

The compound's α-amino substitution represents a critical structural variant within the 2-APA class, enabling direct comparison with α-methyl (ibuprofen), α-ethyl, and α-hydrogen analogs [1]. Procurement of this compound facilitates systematic SAR investigations examining how α-carbon substituents modulate COX inhibitory potency (from ~1,500 nM for ibuprofen to 100,000 nM for the amino analog) and isoform selectivity [1][2]. Such studies are essential for medicinal chemistry programs seeking to decouple anti-inflammatory activity from gastrointestinal toxicity or to develop non-COX-targeting profen derivatives.

Chiral Chromatography & Stereochemical Probes

Based on the established utility of 2-(4-isobutylphenyl)propanoic acid derivatives in enantiomeric resolution systems [1], this α-amino analog may be evaluated as a chiral stationary phase ligand or as a model analyte for developing enantioselective separation methods. The presence of both a chiral center and an ionizable amino group offers orthogonal interaction modalities for chiral recognition compared to the parent profen acids, potentially enabling improved enantioseparation of structurally related pharmaceutical intermediates [1].

Phenylalanine Analog Libraries for GPCR/Integrin Screening

As an α,α-disubstituted phenylalanine derivative with a 4-isobutylphenyl substituent, this compound represents a valuable building block for constructing focused libraries targeting G protein-coupled receptors (GPCRs), integrins, and amino acid transporters. The class-level evidence indicates that aryl-substituted phenylalanines exhibit activity at AMPA receptors and integrin α4β7 [1][2]. Incorporating the 4-isobutylphenyl moiety into phenylalanine scaffolds may yield novel pharmacological probes for investigating receptor binding modes, with the bulky hydrophobic substituent predicted to alter binding pocket occupancy relative to unsubstituted phenylalanine [1].

Application
Selection Property
Validation Focus
COX inhibition negative control
Low COX inhibitory activity (reported IC50 context)
Baseline non-inhibitory reference for assay validation
Profens α-substituent SAR
α-amino structural variant vs α-methyl/α-hydrogen analogs
COX potency modulation and isoform selectivity comparison
Chiral recognition probe
4-isobutylphenyl pharmacophore with chiral α-amino center
Enantioselective separation method development
GPCR/integrin focused libraries
α,α-disubstituted phenylalanine scaffold with bulky hydrophobic substituent
Receptor binding mode investigation and library design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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